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Compound of Interest

Compound Name: Oxyayanin B

Cat. No.: B1195107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural

characterization of Oxyayanin B, a trihydroxy-trimethoxyflavone, using Nuclear Magnetic

Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in the

fields of natural product chemistry, medicinal chemistry, and drug development in the

unambiguous identification and structural elucidation of this compound.

Oxyayanin B, with the chemical formula C₁₈H₁₆O₈, is a flavonoid known for its presence in

various plant species.[1] Accurate structural determination is crucial for understanding its

biological activity and for quality control in drug development processes. NMR spectroscopy is

the most powerful technique for the complete structural assignment of such molecules.

Overview of NMR Spectroscopy for Flavonoid
Characterization
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within a molecule. For flavonoids like Oxyayanin B, a combination of one-dimensional

(1D) and two-dimensional (2D) NMR experiments is essential for complete structural

elucidation.

¹H NMR (Proton NMR): Provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.
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¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the

molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is critical for assembling the

molecular skeleton.

Predicted and Representative NMR Data for
Oxyayanin B
While a complete, experimentally verified public dataset for Oxyayanin B is not readily

available, this section provides predicted ¹H NMR data and representative ¹³C NMR data from a

closely related trihydroxy-trimethoxyflavone to guide researchers. These data are valuable for

understanding the expected spectral features of Oxyayanin B.

Table 1: Predicted ¹H NMR Data for a Structurally Similar Flavonoid (5,3',4'-Trihydroxy-6,7,5'-

trimethoxyflavone)
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Atom No.
Predicted Chemical Shift
(ppm)

Multiplicity

H-2' 7.3 - 7.5 d

H-6' 7.3 - 7.5 d

H-8 6.4 - 6.6 s

H-5' 6.9 - 7.1 s

3-OCH₃ 3.8 - 4.0 s

4'-OCH₃ 3.8 - 4.0 s

7-OCH₃ 3.8 - 4.0 s

5-OH 12.0 - 13.0 s

6-OH 8.0 - 9.0 s

3'-OH 8.0 - 9.0 s

Data is based on predicted values from publicly available databases for structurally related

compounds.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Flavonoid (3,5,8-Trihydroxy-

6,7,4'-trimethoxyflavone) in DMSO-d₆
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Atom No. Chemical Shift (ppm)

2 155.0 - 160.0

3 135.0 - 140.0

4 175.0 - 180.0

5 150.0 - 155.0

6 130.0 - 135.0

7 155.0 - 160.0

8 90.0 - 95.0

9 150.0 - 155.0

10 100.0 - 105.0

1' 120.0 - 125.0

2' 110.0 - 115.0

3' 145.0 - 150.0

4' 148.0 - 152.0

5' 115.0 - 120.0

6' 120.0 - 125.0

3-OCH₃ 59.0 - 61.0

4'-OCH₃ 55.0 - 57.0

7-OCH₃ 56.0 - 58.0

Data obtained from SpectraBase for 3,5,8-trihydroxy-6,7,4'-trimethoxyflavone and serves as a

representative example.[1] Actual chemical shifts for Oxyayanin B may vary.

Experimental Protocols
The following protocols outline the steps for acquiring high-quality NMR data for the

characterization of Oxyayanin B.
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Compound Purity: Ensure the sample of Oxyayanin B is of high purity (>95%), as impurities

will complicate spectral analysis. Purification can be achieved by techniques such as High-

Performance Liquid Chromatography (HPLC) or column chromatography.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Commonly used solvents for flavonoids are Deuterated Dimethyl Sulfoxide (DMSO-d₆),

Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often

preferred for its ability to dissolve a wide range of compounds and for observing

exchangeable protons (e.g., hydroxyl groups).

Concentration: Prepare a solution with a concentration of 5-10 mg of Oxyayanin B in 0.5-0.7

mL of the chosen deuterated solvent.

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe

filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0.00 ppm.

The following workflow outlines the recommended sequence of NMR experiments.
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Caption: Recommended experimental workflow for NMR data acquisition and analysis.

Protocol for 1D ¹H NMR:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.
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Protocol for 1D ¹³C NMR:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Protocol for 2D COSY:

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Protocol for 2D HSQC:

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

Protocol for 2D HMBC:

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
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Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 220-240 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-range Coupling Delay (d6): Optimized for 4-8 Hz.

Data Analysis and Structure Elucidation
The following logical pathway illustrates the process of interpreting the NMR data to determine

the structure of Oxyayanin B.
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1D NMR Analysis

2D NMR Analysis

Structure Assembly

¹H NMR:
- Identify proton signals
- Determine multiplicities

- Integrate signals

COSY:
- Establish ¹H-¹H spin systems

HSQC:
- Correlate ¹H and ¹³C signals

¹³C NMR:
- Identify carbon signals

HMBC:
- Identify long-range ¹H-¹³C correlations

- Connect spin systems

Assemble Fragments:
- Combine all data
- Propose structure

Verify Structure:
- Check for consistency

- Compare with literature/databases

Click to download full resolution via product page

Caption: Logical pathway for the structural elucidation of Oxyayanin B using NMR data.

Interpretation Steps:

Analyze the ¹H NMR Spectrum:

Identify the aromatic protons in the A and B rings. The substitution pattern will dictate the

splitting patterns (singlets, doublets, etc.).
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Identify the signals for the methoxy groups (typically singlets between 3.8 and 4.0 ppm).

Identify the signals for the hydroxyl groups. These are often broad singlets and their

chemical shifts can be concentration and solvent dependent.

Analyze the ¹³C NMR Spectrum:

Identify the carbonyl carbon (C-4) which will be the most downfield signal (around 175-185

ppm).

Identify the carbons bearing hydroxyl and methoxy groups, which will also be downfield.

Count the total number of carbon signals to confirm it matches the molecular formula.

Correlate with 2D NMR Spectra:

Use the HSQC spectrum to assign the carbon signals that are directly bonded to protons

identified in the ¹H NMR spectrum.

Use the COSY spectrum to identify adjacent protons and build spin systems within the

aromatic rings.

Use the HMBC spectrum to connect the different fragments of the molecule. Key

correlations to look for include:

Correlations from the methoxy protons to their attached carbons.

Correlations from the aromatic protons to adjacent and quaternary carbons, which will

help to place the substituents on the flavonoid skeleton.

Correlations from H-2' and H-6' to carbons in the A and C rings, confirming the

connectivity of the B ring.

By systematically following these protocols and data analysis steps, researchers can

confidently determine the complete structure of Oxyayanin B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1195107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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